[(4-Methoxyphenyl)(2-oxo-2-{[2-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid
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Overview
Description
[(4-Methoxyphenyl)(2-oxo-2-{[2-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxyphenyl)(2-oxo-2-{[2-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 4-methoxyphenyl intermediate: This can be achieved through the reaction of 4-methoxyphenol with appropriate reagents to introduce the desired functional groups.
Introduction of the 2-oxo-2-{[2-(trifluoromethyl)-benzyl]amino}ethyl moiety: This step involves the reaction of the 4-methoxyphenyl intermediate with 2-(trifluoromethyl)benzylamine under suitable conditions to form the desired intermediate.
Final coupling reaction: The intermediate is then coupled with glycine or its derivatives to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(4-Methoxyphenyl)(2-oxo-2-{[2-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[(4-Methoxyphenyl)(2-oxo-2-{[2-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [(4-Methoxyphenyl)(2-oxo-2-{[2-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the aromatic and amino groups can facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
[(4-Methoxyphenyl)(2-oxo-2-{[2-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid can be compared with similar compounds such as:
[(4-Methoxyphenyl)(2-oxo-2-{[2-chlorobenzyl]amino}ethyl)amino]acetic acid: This compound has a similar structure but with a chlorine substituent instead of a trifluoromethyl group.
[(4-Methoxyphenyl)(2-oxo-2-{[2-methylbenzyl]amino}ethyl)amino]acetic acid: This compound features a methyl group instead of a trifluoromethyl group.
[(4-Methoxyphenyl)(2-oxo-2-{[2-nitrobenzyl]amino}ethyl)amino]acetic acid: This compound contains a nitro group, which can significantly alter its chemical and biological properties.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which can enhance its lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
2-(4-methoxy-N-[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4/c1-28-15-8-6-14(7-9-15)24(12-18(26)27)11-17(25)23-10-13-4-2-3-5-16(13)19(20,21)22/h2-9H,10-12H2,1H3,(H,23,25)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXVZYVZGAPOOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2C(F)(F)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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